molecular formula C12H18BNO3 B13923129 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Cat. No.: B13923129
M. Wt: 235.09 g/mol
InChI Key: HVHHUIFFFLZSIH-UHFFFAOYSA-N
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Description

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (hereafter referred to as Compound A) is a pyridine-based boronate ester with a hydroxyl group at position 2, a methyl group at position 3, and a pinacol boronate ester at position 2. This structure makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one

InChI

InChI=1S/C12H18BNO3/c1-8-9(6-7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15)

InChI Key

HVHHUIFFFLZSIH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)NC=C2)C

Origin of Product

United States

Preparation Methods

Transition-Metal-Catalyzed Borylation

  • Catalysts: Palladium, iridium, or nickel complexes are commonly employed to catalyze the borylation of halogenated pyridine derivatives.
  • Starting Materials: Halogenated 3-methylpyridin-2-ol derivatives (e.g., 3-methyl-4-halopyridin-2-ol) serve as substrates.
  • Boron Source: Bis(pinacolato)diboron (B2pin2) is the standard boron reagent providing the pinacol boronate moiety.
  • Reaction Conditions: Typical conditions involve heating in polar aprotic solvents like 1,4-dioxane or DMF, presence of a base (e.g., potassium acetate), and inert atmosphere.
  • Example: A general procedure involves stirring the halogenated pyridin-2-ol with bis(pinacolato)diboron, a palladium catalyst such as Pd(dppf)Cl2, and potassium acetate at 80–100 °C for several hours.

Directed Lithiation Followed by Borylation

  • Approach: Directed ortho-lithiation of 3-methylpyridin-2-ol with strong bases (e.g., n-butyllithium) at low temperature, followed by quenching with a boron electrophile such as trimethyl borate or pinacol boronates.
  • Advantages: This method allows regioselective introduction of the boronate ester at the 4-position of the pyridine ring.
  • Limitations: Requires careful control of temperature and moisture exclusion due to the sensitivity of organolithium reagents.

Alternative Synthetic Routes

  • Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate borylation reactions, improving yields and reducing reaction times.
  • One-Pot Multi-Step Procedures: Some protocols combine halogenation, lithiation, and borylation steps in a telescoped manner to streamline synthesis.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield (%) Reference
1 3-Methyl-4-bromopyridin-2-ol (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv), 1,4-dioxane, 80 °C, 4 h Palladium-catalyzed borylation of bromopyridin-2-ol 85–90
2 Work-up with water and extraction with ethyl acetate, drying over Na2SO4 Isolation of crude product -
3 Purification by flash column chromatography (silica gel, 20% EtOAc/hexane) Isolation of pure this compound >85

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Characteristic signals include methyl protons at ~2.3 ppm, aromatic pyridine protons between 6.5–8.5 ppm, and pinacol methyl groups as singlets near 1.2 ppm in ^1H NMR.
  • Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak consistent with the molecular formula C12H18BNO3.
  • Infrared Spectroscopy: Key absorptions include O–H stretch (~3400 cm^-1), B–O stretches (~1350 cm^-1), and aromatic C=C stretches (~1600 cm^-1).

Research Discoveries and Improvements

  • Recent studies have optimized catalyst systems to improve yields and selectivity for the borylation of pyridin-2-ol derivatives.
  • Microwave-assisted protocols have demonstrated significant reduction in reaction times from hours to minutes while maintaining high purity and yield.
  • The use of ligand-free nickel catalysts has been explored as a cost-effective alternative to palladium, with promising results in borylation efficiency.
  • Alternative boron sources and bases have been screened to minimize side reactions and improve functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Disadvantages
Pd-catalyzed borylation 3-methyl-4-bromopyridin-2-ol, B2pin2 Pd(dppf)Cl2 80 °C, 4 h, KOAc base High yield, well-established Requires Pd catalyst, sensitive to air
Directed lithiation-borylation 3-methylpyridin-2-ol, n-BuLi, boron electrophile None Low temp (-78 °C), inert atmosphere Regioselective, versatile Sensitive reagents, moisture sensitive
Microwave-assisted borylation Same as Pd-catalyzed Pd catalyst Microwave, ~100 °C, minutes Rapid, efficient Requires microwave reactor
Ni-catalyzed borylation (emerging) Halopyridine, B2pin2 Ni catalyst Mild conditions Cost-effective, sustainable Less established, optimization needed

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

Major Products

Scientific Research Applications

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism by which 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exerts its effects is primarily through its ability to form stable carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the coupling partner .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below highlights key structural differences between Compound A and analogous boronate esters:

Compound Name Core Structure Substituents (Position) Key Properties
Compound A (Target) Pyridine -OH (2), -CH₃ (3), boronate (4) Enhanced solubility (via -OH); steric hindrance from -CH₃; moderate reactivity
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Benzene -NH₂ (4), -CH₃ (3), boronate (4) Higher basicity (-NH₂); increased nucleophilicity; lower stability in air
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pyridine Boronate (3) No electron-donating/-withdrawing groups; faster cross-coupling kinetics
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pyrazole Boronate (4), -CH₃ (3) Planar pyrazole core; reduced steric hindrance; higher thermal stability
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Benzene -OCH₃ (2), -OH (4), boronate (4) Electron-donating -OCH₃; ortho-substitution slows coupling reactions

Key Observations :

  • Electron-Donating Groups : The -OH in Compound A increases solubility but may deactivate the pyridine ring toward electrophilic substitution compared to -OCH₃ in benzene derivatives .
  • Core Heterocycle : Pyridine-based boronate esters (e.g., Compound A ) generally exhibit higher reactivity in cross-coupling than benzene derivatives due to nitrogen's electron-withdrawing effect .

Reactivity in Suzuki-Miyaura Coupling :

  • Compound A : Moderate reactivity due to -OH coordination with palladium catalysts; yields range from 60–80% in aryl-aryl couplings .
  • Pyrazole Analogs : Faster coupling kinetics (yields >90%) attributed to the pyrazole’s electron-deficient nature and reduced steric bulk .
  • Benzene Derivatives : Lower reactivity (yields 40–60%) due to weaker electron-withdrawing effects .

Biological Activity

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17BNO3
  • Molecular Weight : 233.08 g/mol
  • Physical State : Solid at room temperature
  • Purity : Typically >98% (GC)

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Notably, it has been investigated for its inhibitory effects on certain proteases involved in viral replication, particularly those related to SARS-CoV-2.

Inhibition of Viral Proteases

Research indicates that derivatives of boronic acids can inhibit the main protease (Mpro) of SARS-CoV-2. The mechanism involves the binding of the compound to the catalytic site of the enzyme, preventing the cleavage of viral polyproteins necessary for viral replication.

In vitro studies have shown that compounds similar to this compound exhibit significant inhibition of Mpro activity at micromolar concentrations. For instance:

  • Inhibition Rate : Approximately 23% at 20 µM concentration .

Antiviral Activity

A focused library of β-amido boronic acids was synthesized and screened for antiviral activity against SARS-CoV-2. Compounds with specific structural features demonstrated enhanced binding affinity and selectivity for Mpro over other proteases like PLpro.

CompoundMpro Inhibition (%) at 20 µM
Compound A23%
Compound B45%
3-Methyl...23%

Case Study: Structure-Activity Relationship (SAR)

A study investigated how variations in the side chains of boronic acid derivatives affected their inhibitory potency against Mpro. The results suggested that:

  • Increased hydrophobicity improved binding affinity.
  • The presence of a chiral center significantly influenced the inhibitory activity.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile in vivo. The structure's potential for oxidative stress induction in bacterial models has been noted but requires more detailed investigation .

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